molecular formula C4H8N2O B165188 1-Aminocyclopropane-1-carboxamide CAS No. 137360-55-5

1-Aminocyclopropane-1-carboxamide

Cat. No. B165188
M. Wt: 100.12 g/mol
InChI Key: JFGXRDGYMLGBBB-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid and occurs naturally . ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .


Synthesis Analysis

ACC is synthesized from the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .


Molecular Structure Analysis

The molecular structure of ACC is characterized by a cyclopropane ring fused to the C α atom of the amino acid . It is a non-protein amino acid acting as the direct precursor of ethylene .


Chemical Reactions Analysis

ACC is the rate-limiting step in ethylene biosynthesis . It is converted to ethylene by ACC oxidase (ACO) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .


Physical And Chemical Properties Analysis

ACC is a white solid . It has a molar mass of 101.1 c . Its melting point ranges from 198–201 °C .

Scientific Research Applications

Ethylene Precursor in Plants

1-Aminocyclopropane-1-carboxamide is primarily known for its role as an ethylene precursor in higher plants. When administered to plants like wheat, it converts into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This conversion is significant in understanding plant responses and development processes (Hoffman, Yang, & McKeon, 1982).

Synthesis Techniques

The compound has been a subject of chemical interest, with studies focusing on stereoselective synthesis from dehydroamino acid derivatives. These synthesis techniques are important for creating a range of aminocyclopropanes with potential applications in various biochemical and pharmacological studies (Zhou et al., 2011).

Enzyme Purification and Characterization

Research has also been conducted on the purification and characterization of 1-aminocyclopropane-1-carboxylate synthase, an enzyme involved in ethylene biosynthesis in plants. This research is crucial for understanding the molecular biology of plant development and stress responses (Bleecker, Kenyon, Somerville, & Kende, 1986).

Biological Activities in Natural Products

1-Aminocyclopropane-1-carboxamide and its analogs are notable for their presence in natural products with diverse biological activities such as antifungal, antimicrobial, and antitumor properties. Research in this area focuses on the isolation, synthesis, and characterization of these compounds (Coleman & Hudson, 2016).

Role in Plant Physiology

In plant science, 1-aminocyclopropane-1-carboxamide is vital for understanding the ethylene biosynthesis pathway, its regulation, and its transport within plants. This knowledge is essential for agricultural applications, such as manipulating plant growth and development (Vanderstraeten & Van Der Straeten, 2017).

Ethylene-Independent Growth Regulation

Recent studies have suggested that 1-Aminocyclopropane-1-carboxamide may have a signaling role independent of ethylene biosynthesis, affecting plant development and stress responses. This represents a significant shift in understanding the broader implications of this compound in plant biology (Polko & Kieber, 2019).

Safety And Hazards

ACC can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

ACC plays a critical role in plant growth and development as well as responding to adversity stresses . The role of the ACS gene family in wheat has not been examined . Future research could focus on the role of ACC in regulating plant development, its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

properties

IUPAC Name

1-aminocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGXRDGYMLGBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470904
Record name 1-Aminocyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclopropane-1-carboxamide

CAS RN

137360-55-5
Record name 1-Aminocyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Tamura, J Jacyno, CH Stammer - Tetrahedron letters, 1986 - Elsevier
The reaction of [I,I-bis(trifluoroacetoxy)iodo]benzene with N-(benzyloxycarbonyl)-1-aminocyclopropane-1-carboxamide - ScienceDirect … The reaction of [I,I-bis(trifluoroacetoxy)iodo]benzene with N -(benzyloxycarbonyl)-1-aminocyclopropane-1-carboxamide …
Number of citations: 12 www.sciencedirect.com
J Thrower, LM Mirica, KP McCusker, JP Klinman - Biochemistry, 2006 - ACS Publications
The behavior of three cyclic and three acyclic analogues of 1-aminocyclopropane-1-carboxylic acid (ACC) with ACC oxidase has been analyzed with regard to turnover rates, product …
Number of citations: 29 pubs.acs.org
H NN - General and Synthetic Methods: Volume 11, 2007 - books.google.com
… A derivative of 3-alan inamide has been formed by cleavage of the cyclopropane ring of N-(benzyloxycarbonyl)-1-aminocyclopropane-1-carboxamide with (I, 1-bis (trifluoroacetyl) iodol …
Number of citations: 0 books.google.com
S Röhm, BT Berger, M Schröder… - Journal of medicinal …, 2019 - ACS Publications
… 1-Aminocyclopropane-1-carboxamide was added after 60 min, and the crude product was purified by preparative LC–MS to yield 33.7 mg (0.074 mmol, 68%). H NMR (400 MHz, DMSO-…
Number of citations: 23 pubs.acs.org

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